4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate (non-preferred name)
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Overview
Description
4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
The synthesis of thiophene derivatives, including 4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE, typically involves several key reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions. Industrial production methods may utilize these reactions on a larger scale, optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In industry, these compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways can vary depending on the specific structure of the compound and its functional groups.
Comparison with Similar Compounds
Thiophene derivatives are a diverse class of compounds with many similar structures. Some similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic Compared to these compounds, 4-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE may have unique properties due to its specific functional groups and overall structure
Properties
Molecular Formula |
C23H19N3O6S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C23H19N3O6S/c27-21(14-24-22(28)16-5-8-18-19(12-16)31-10-9-30-18)26-25-13-15-3-6-17(7-4-15)32-23(29)20-2-1-11-33-20/h1-8,11-13H,9-10,14H2,(H,24,28)(H,26,27)/b25-13+ |
InChI Key |
QKRZBXKRTYHRAR-DHRITJCHSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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